molecular formula C10H7F3N2O2S2 B7643477 N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide

N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide

Cat. No. B7643477
M. Wt: 308.3 g/mol
InChI Key: RCQGWNBLRCMPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide, commonly known as TTP488, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. TTP488 is a member of the family of small molecule inhibitors of the receptor for advanced glycation end products (RAGE), a protein that has been implicated in the pathogenesis of Alzheimer's disease.

Mechanism of Action

TTP488 works by inhibiting the binding of N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide to its ligands, including amyloid-beta and advanced glycation end products (AGEs). By preventing the binding of this compound to these ligands, TTP488 may reduce the accumulation of amyloid-beta plaques in the brain and decrease inflammation.
Biochemical and Physiological Effects:
TTP488 has been shown to have a number of biochemical and physiological effects. In preclinical studies, TTP488 has been shown to reduce the accumulation of amyloid-beta plaques in the brain, decrease inflammation, and improve cognitive function. In clinical trials, TTP488 has been shown to be safe and well-tolerated, but its efficacy in the treatment of Alzheimer's disease has been mixed.

Advantages and Limitations for Lab Experiments

One advantage of TTP488 is that it is a small molecule drug that can be easily synthesized and modified. TTP488 has also been extensively studied in preclinical models of Alzheimer's disease, which has provided a wealth of information about its mechanism of action and potential therapeutic effects. However, one limitation of TTP488 is that its efficacy in the treatment of Alzheimer's disease has been mixed in clinical trials, which may limit its potential as a therapeutic agent.

Future Directions

There are a number of future directions for the study of TTP488. One area of focus is the development of more potent and selective N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide inhibitors that may have greater therapeutic potential. Another area of focus is the identification of biomarkers that may be used to identify patients who are most likely to benefit from treatment with TTP488. Finally, there is a need for additional clinical trials to further evaluate the safety and efficacy of TTP488 in the treatment of Alzheimer's disease.

Synthesis Methods

The synthesis of TTP488 involves a multistep process that starts with the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with thionyl chloride to give the corresponding acid chloride. The acid chloride is then reacted with thiophenol in the presence of a base to give the desired TTP488 product. The synthesis of TTP488 has been described in detail in a number of publications (e.g., Hui et al., 2011).

Scientific Research Applications

TTP488 has been extensively studied for its potential therapeutic effects in Alzheimer's disease. The N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide protein has been implicated in the pathogenesis of Alzheimer's disease, and TTP488 has been shown to inhibit the binding of this compound to its ligands, which may lead to a reduction in the accumulation of amyloid-beta plaques in the brain. TTP488 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S2/c11-10(12,13)7-3-4-14-8(6-7)15-19(16,17)9-2-1-5-18-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQGWNBLRCMPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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